molecular formula C17H12ClNO B1454305 8-Methyl-2-phenylquinoline-4-carbonyl chloride CAS No. 854863-92-6

8-Methyl-2-phenylquinoline-4-carbonyl chloride

Cat. No. B1454305
CAS RN: 854863-92-6
M. Wt: 281.7 g/mol
InChI Key: PZOVHYYZLYRAPB-UHFFFAOYSA-N
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Description

8-Methyl-2-phenylquinoline-4-carbonyl chloride (MPQC) is a chemical compound belonging to the quinoline family of compounds. It has been studied extensively for its potential applications in scientific research. MPQC is a colorless, crystalline solid in its pure form and is soluble in many organic solvents. It is an important intermediate in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

Medicinal Chemistry and Biological Applications

8-Hydroxyquinoline derivatives, analogous in structure to the quinoline core of the compound , have shown significant biological activities, leading to their exploration as potential pharmacological agents. These compounds have been studied for their anti-cancer, anti-HIV, and neuroprotective effects, among others. The modification of the quinoline structure, similar to the 8-Methyl-2-phenylquinoline-4-carbonyl chloride, is a subject of extensive research aimed at developing new therapeutic agents for various life-threatening diseases. The metal chelation properties of these derivatives further underscore their potential in drug development, particularly for diseases requiring metal ion modulation (Gupta, Luxami, & Paul, 2021).

Organic Chemistry and Sensor Development

The structural flexibility of quinoline derivatives allows for their use in synthesizing complex organic molecules and developing chemosensors. These compounds can act as fluorescent probes due to their ability to interact with metal ions, making them valuable in the detection of various analytes. Research into similar quinoline-based compounds has led to the creation of sensors for metal ions such as Zn2+, Cu2+, and Hg2+, showcasing the versatility of quinoline derivatives in analytical chemistry applications. The development of 8-amidoquinoline derivatives as fluorescent probes for zinc ion determination exemplifies this application, highlighting the relevance of quinoline derivatives in environmental and biological monitoring (Nur Syamimi Mohamad et al., 2021).

Material Science

In the realm of material science, quinoline derivatives have been explored for their properties related to organic light-emitting diodes (OLEDs) and other optoelectronic devices. The electronic properties of these compounds, such as their ability to undergo charge transfer and emit fluorescence, make them candidates for use in developing advanced materials for electronic and photonic applications. The research on compounds like BODIPY-based materials, though not directly quinoline derivatives, underscores the broader interest in organic compounds with aromatic systems for use in optoelectronics (Squeo & Pasini, 2020).

properties

IUPAC Name

8-methyl-2-phenylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO/c1-11-6-5-9-13-14(17(18)20)10-15(19-16(11)13)12-7-3-2-4-8-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOVHYYZLYRAPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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